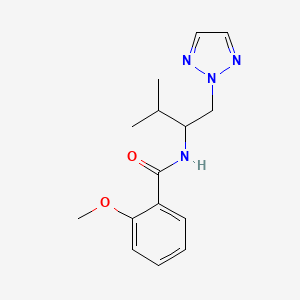

2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-11(2)13(10-19-16-8-9-17-19)18-15(20)12-6-4-5-7-14(12)21-3/h4-9,11,13H,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLFLDNEGUPUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-Phenyl-2-(2H-1,2,3-Triazol-2-yl)benzamide Derivatives

These derivatives, such as N-(p-tolyl)-2-(2H-1,2,3-triazol-2-yl)benzamide (AMI-3), share the 2H-triazole-benzamide backbone but differ in their N-substituents. Key comparisons include:

- Synthesis : Microwave-assisted C–N coupling using trans-N,N’-dimethylcyclohexane-1,2-diamine and CuI as catalysts achieves yields up to 80% in 15–30 minutes, significantly faster than conventional methods (e.g., 24-hour reflux) .

(R)-N-(1-(3-(2H-1,2,3-Triazol-2-yl)phenyl)-3-(2-Hydroxyethoxy)propan-2-yl)-4-Methylbenzamide

This analogue (from ) incorporates a triazole-phenyl group and a hydroxyethoxy side chain. Its synthesis involves oxidation with 2-iodoxybenzoic acid, yielding 35% after purification. The hydroxyl group may enhance solubility, contrasting with the methoxy group’s electron-donating effects in the target compound .

Analogues with Alternative Heterocycles

2-(1-Methyl-1H-Benzimidazol-2-yl)-N-(5-Methylisoxazol-3-yl)benzamide

Replacing the triazole with a benzimidazole ring () introduces a larger, planar heterocycle. This modification increases molecular weight (332 g/mol vs. ~396 g/mol for the target compound) and alters electronic properties, as evidenced by IR peaks at 3280 cm⁻¹ (NHCO) and 1708 cm⁻¹ (C=O) .

2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]benzamide

This thiadiazole-containing analogue () exhibits insecticidal and fungicidal activities.

Catalytic Systems

- Copper-Based Catalysts : CuI with trans-N,N’-dimethylcyclohexane-1,2-diamine is optimal for triazole-benzamide coupling .

- Alternative Catalysts: Palladium-based systems are less efficient for these substrates, as noted in .

Key Research Findings and Implications

Triazole vs. Other Heterocycles : The 2H-1,2,3-triazole group enhances metal-binding capacity compared to benzimidazole or thiadiazole, making it suitable for catalytic applications .

Methoxy Substitution : The 2-methoxy group in the target compound may influence crystal packing (as seen in ’s nitro/methoxy analogue) and steric interactions .

Biological Activity

2-methoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H22N4O3

- Molecular Weight : 338.4 g/mol

The presence of the triazole moiety is significant for its biological activity, particularly in targeting various diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Study 2 | HCT-116 | 2.6 | Apoptosis induction via caspase activation |

| Study 3 | HepG2 | 1.4 | Cell cycle arrest in G1 phase |

These studies indicate that the compound exhibits significant antiproliferative effects, outperforming standard chemotherapy agents like doxorubicin and 5-fluorouracil in some cases .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The following table details the antimicrobial efficacy observed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

These results suggest that the compound can be a potential candidate for developing new antimicrobial therapies .

Case Studies and Research Findings

A notable study published in a peer-reviewed journal evaluated a series of triazole derivatives, including our compound of interest. The study employed molecular docking and simulation techniques to predict binding affinities and interactions with target enzymes involved in cancer progression . The findings corroborated the observed biological activities, providing a mechanistic understanding of how these compounds exert their effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.